2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties . This compound is characterized by the presence of a quinazolinone core, an ethyl group, a sulfanyl linkage, and a phenoxyethyl substituent.
Preparation Methods
The synthesis of 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-mercapto-3-ethylquinazolin-4(3H)-one by reacting anthranilic acid with ethyl isothiocyanate . This intermediate is then reacted with 2-chloro-N-(2-phenoxyethyl)acetamide under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydroxide .
Chemical Reactions Analysis
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with various molecular targets. The quinazolinone core is known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide can be compared with other quinazolinone derivatives, such as:
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid: This compound has a similar quinazolinone core but differs in the substituents attached to the core.
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-prop-2-enylacetamide: This compound has a similar structure but with a prop-2-enyl group instead of a phenoxyethyl group.
Properties
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-phenoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-23-19(25)16-10-6-7-11-17(16)22-20(23)27-14-18(24)21-12-13-26-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOYQNAPOKADDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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